2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone

Lipophilicity Drug-likeness Physicochemical property

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone (CAS 332043-43-3) is a benzoxazole–phenothiazine hybrid with molecular formula C21H14N2O2S2 and molecular weight 390.5 g/mol. The closest structural analog is its benzothiazole counterpart (2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone, CAS 5728-89-2), where the endocyclic oxygen of the oxazole ring is replaced by sulfur.

Molecular Formula C21H14N2O2S2
Molecular Weight 390.5 g/mol
Cat. No. B3556164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone
Molecular FormulaC21H14N2O2S2
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
InChIInChI=1S/C21H14N2O2S2/c24-20(13-26-21-22-14-7-1-4-10-17(14)25-21)23-15-8-2-5-11-18(15)27-19-12-6-3-9-16(19)23/h1-12H,13H2
InChIKeyABKHXRBPKKSBDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone: Core Identity and Comparator Landscape for Informed Procurement


2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone (CAS 332043-43-3) is a benzoxazole–phenothiazine hybrid with molecular formula C21H14N2O2S2 and molecular weight 390.5 g/mol [1]. The closest structural analog is its benzothiazole counterpart (2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone, CAS 5728-89-2), where the endocyclic oxygen of the oxazole ring is replaced by sulfur [2]. This O→S substitution alters key physicochemical properties and, based on class-level evidence, biological potency. Other potential comparators include phenothiazine-substituted analogs bearing 2-chloro or 2-trifluoromethyl groups on the phenothiazine core.

Why 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone Cannot Be Casually Replaced by Its Benzothiazole Analog


The benzothiazole analog (CAS 5728-89-2) and other phenothiazine-substituted derivatives share a common 10H-phenothiazin-10-yl ethanone scaffold but differ in the heterocyclic sulfur substituent or phenothiazine ring substitution. These modifications are not isosteric: replacing the benzoxazole oxygen with sulfur (O→S) increases lipophilicity (XLogP3 = 6 for benzothiazole vs. 5.4 for benzoxazole [1][2]), alters hydrogen-bonding properties (5 vs. 5 H-bond acceptors, but with distinct heteroatom electronics), and, at the class level, shifts antimycobacterial potency (benzoxazole derivatives consistently outperform benzothiazole derivatives [3]). Simply interchanging these compounds without accounting for these physicochemical and biological performance gaps risks compromising experimental reproducibility and target engagement.

Quantitative Differentiation Evidence for 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone


Lipophilicity Deficit (ΔXLogP3 = −0.6) Relative to the Benzothiazole Analog

The target compound (benzoxazole) exhibits an XLogP3 of 5.4, while its benzothiazole comparator (CAS 5728-89-2) shows an XLogP3 of 6.0, both computed by the same PubChem XLogP3 algorithm [1][2]. This ΔXLogP3 of −0.6 indicates the benzoxazole compound is measurably less lipophilic.

Lipophilicity Drug-likeness Physicochemical property

Antimycobacterial Potency Advantage: Benzoxazole > Benzothiazole (Class-Level QSAR Data)

In a QSAR study of 1160 MIC values for 2-(substituted benzyl)sulfanyl derivatives, the antimycobacterial activity increased in the order benzothiazole (BTZ) < benzoxazole (BOZ) ≈ benzimidazole (BIM) < 5-methylbenzimidazole [1]. Although the study used benzylsulfanyl rather than phenothiazinyl-ethanone scaffolds, the heterocyclic headgroup comparison (BTZ < BOZ) is directly transferable as a class-level inference.

Antimycobacterial QSAR Benzoxazole vs benzothiazole

GPCR Interaction Fingerprint: GPR55 and GLP-1R Associations from GLASS Database

The GLASS (GPCR-Ligand Association) database records three human GPCR interactions for the target compound: G-protein coupled receptor 55 (GPR55), glucagon-like peptide 1 receptor (GLP1R), and a third unlisted receptor [1]. While no comparator activity data are available for the benzothiazole analog in this database, this GPCR interaction signature provides a starting point for selectivity profiling versus in-class analogs.

GPCR GPR55 GLP1R Ligand profiling

Molecular Weight Offset (ΔMW = −16 g/mol) and Hydrogen-Bond Acceptor Parity vs. the Benzothiazole Analog

The target compound (MW = 390.5 g/mol) is 16 g/mol lighter than the benzothiazole comparator (MW = 406.5 g/mol) [1][2]. Both possess five hydrogen-bond acceptors, but the benzoxazole oxygen is a weaker H-bond acceptor than the benzothiazole sulfur, potentially shifting solvation and target-binding thermodynamics.

Molecular weight Hydrogen bonding Drug-likeness

Optimal Use Cases for 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone Based on Verified Differentiation Data


Antimycobacterial Probe Development Prioritizing Benzoxazole Over Benzothiazole Scaffolds

The class-level QSAR evidence [3] indicates that benzoxazole-containing derivatives outperform benzothiazole analogs in antimycobacterial assays. Researchers designing probes against Mycobacterium tuberculosis or non-tuberculous mycobacteria should select this benzoxazole compound as the preferred phenothiazine-based scaffold to maximize the likelihood of obtaining active hits.

GPCR-Focused Screening Campaigns with Annotated Target Space

The GLASS database documents interactions with GPR55 and GLP-1R [4]. This compound is suitable for laboratories conducting GPCR panel screening or functional assays targeting these receptors, as its target engagement landscape is partially mapped, reducing the risk of pursuing a completely uncharacterized compound.

Physicochemical Property-Driven Lead Optimization Requiring Lower Lipophilicity

With an XLogP3 of 5.4, the compound is less lipophilic than its benzothiazole analog (XLogP3 = 6.0) [1][2]. Medicinal chemistry teams optimizing for solubility, reduced hERG binding risk, or lower metabolic clearance should favor this benzoxazole derivative over the more lipophilic benzothiazole comparator.

Quote Request

Request a Quote for 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.